Tacrine Exhibits a Unique, Balanced AChE and BuChE Inhibition Profile Compared to Highly Selective Second-Generation Inhibitors
Tacrine is a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), a property that distinguishes it from the more selective second-generation inhibitors. In a comparative study of human brain cortex, tacrine inhibited AChE with an IC50 of 125 nM and BuChE with an IC50 of 7.2 nM, resulting in a BuChE/AChE selectivity ratio of 0.06 [1]. This contrasts sharply with donepezil (BuChE/AChE selectivity ratio of 30) and galantamine (ratio of 4.8), which are highly selective for AChE [1]. Tacrine's potent inhibition of BuChE may offer a distinct pharmacological advantage, as BuChE activity increases in advanced Alzheimer's disease and may compensate for declining AChE [2].
| Evidence Dimension | BuChE/AChE Selectivity Ratio (calculated as IC50 for BuChE / IC50 for AChE) |
|---|---|
| Target Compound Data | 0.06 (BuChE IC50 = 7.2 nM / AChE IC50 = 125 nM) |
| Comparator Or Baseline | Donepezil: 30 (BuChE IC50 = 988 nM / AChE IC50 = 33 nM); Galantamine: 4.8 (BuChE IC50 = 18,600 nM / AChE IC50 = 3,900 nM); Rivastigmine: 1.3 (BuChE IC50 = 54,000 nM / AChE IC50 = 42,000 nM) |
| Quantified Difference | Tacrine's selectivity ratio is 500-fold lower than donepezil's and 80-fold lower than galantamine's. |
| Conditions | In vitro assay using normal human brain cortex tissue. IC50 values measured in nmol/L. [1] |
Why This Matters
This balanced inhibition profile makes tacrine the reference standard for studying the therapeutic potential of dual AChE/BuChE inhibition and for screening novel multi-target ligands aimed at this mechanism.
- [1] Cacabelos, R. (2007). Pharmacogenomics and therapeutic prospects in Alzheimer's disease. Neuropsychiatric Disease and Treatment, 3(3), 303-327. View Source
- [2] Rakonczay, Z. (2005). Potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and Alzheimer's disease brain. Acta Biologica Hungarica, 54(2), 183-191. View Source
